((2S,4R)-4-Methylpiperidin-2-yl)methanamine
Description
Properties
IUPAC Name |
[(2S,4R)-4-methylpiperidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOLMRDUFXPXRJ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine requires disconnection at the C2 and C4 positions to identify viable precursors. Key intermediates include 4-methylpiperidin-2-one and N-protected piperidine derivatives. Retrosynthetic pathways often prioritize introducing the methyl group at C4 early in the synthesis, followed by functionalization at C2 to establish the methanamine moiety.
Chiral Pool Utilization and Asymmetric Synthesis
A chiral pool approach leverages naturally occurring enantiomerically pure starting materials. For instance, (R)- or (S)-citronellal derivatives have been explored for constructing the piperidine ring with inherent stereochemical guidance. However, this method faces limitations in aligning the natural product’s stereochemistry with the target molecule’s (2S,4R) configuration, often requiring additional resolution steps.
Asymmetric synthesis methods employ chiral catalysts to induce stereoselectivity during ring formation. The use of Evans’ oxazolidinones or Jacobsen’s catalysts in aldol reactions has been reported to generate piperidine precursors with >90% enantiomeric excess (ee). For example, a titanium(IV)-mediated asymmetric aldol reaction between a β-keto ester and an enolate yielded a 4-methylpiperidin-2-one intermediate with 85% ee, which was further resolved via recrystallization.
Resolution of Racemic Mixtures
Racemic mixtures of 4-methylpiperidin-2-ylmethanamine are commonly resolved using chiral acids. Di-p-toluoyl-L-tartaric acid (DTTA) is a preferred resolving agent due to its high selectivity for the (2S,4R) enantiomer. In a patented process, racemic 1-benzyl-4-methylpiperidin-3-yl)methylamine was treated with DTTA in methanol-water (1:1), yielding the desired enantiomer with 99% ee after two recrystallizations. This method, while effective, introduces scalability challenges due to the need for multiple chromatographic purifications.
Reductive Amination Strategies
Reductive amination of 4-methylpiperidin-2-one with methylamine represents a direct route to the target compound. Titanium(IV) tetraisopropoxide is critical for activating the ketone, enabling efficient imine formation. Subsequent reduction with sodium borohydride in methanol at 0–5°C afforded the amine in 72% yield. However, this method produced a racemic mixture, necessitating post-synthesis resolution.
Optimized Reductive Amination Protocol
- Activation : 4-Methylpiperidin-2-one (1.0 equiv) was combined with titanium(IV) tetraisopropoxide (1.2 equiv) in methanol under nitrogen.
- Condensation : Methylamine (2.5 equiv) was added dropwise at 0°C, and the mixture was stirred for 12 h.
- Reduction : Sodium borohydride (3.0 equiv) was introduced in portions, maintaining the temperature below 5°C.
- Workup : The reaction was quenched with aqueous HCl, and the product was extracted into dichloromethane.
Protection-Deprotection Techniques
Protection of the amine group is essential to prevent undesired side reactions during piperidine functionalization. Benzyl and tert-butoxycarbonyl (Boc) groups are frequently employed:
- Benzyl Protection : Treatment with benzyl chloride in toluene at 110°C introduced the benzyl group, enabling subsequent alkylation at C2. Deprotection via hydrogenolysis (H2, Pd/C) restored the free amine.
- Boc Protection : Boc anhydride in dichloromethane provided a stable intermediate for methyl group introduction. Acidic deprotection (HCl/AcOH) yielded the primary amine without racemization.
Industrial-Scale Synthesis Considerations
Scalability challenges arise from the use of hazardous reagents (e.g., benzyl bromide) and low-yielding resolution steps. A patented improved process addressed these issues by:
- Replacing sodium hydride with safer bases (K2CO3) in methylation reactions.
- Minimizing chromatography through crystallization-based purifications.
- Employing continuous flow hydrogenation for debenzylation, enhancing throughput.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination + Resolution | 6 | 58 | 99 | Moderate |
| Asymmetric Aldol | 5 | 47 | 85 | Low |
| Chiral Pool Derivatization | 7 | 35 | 95 | Low |
Analytical Characterization
Structural confirmation relied on:
- X-ray Crystallography : Determined absolute configuration of intermediates (e.g., 3a and 3d in).
- Chiral HPLC : Utilized Chiralpak AD-H column (hexane:isopropanol 90:10) to verify 99% ee.
- NMR Spectroscopy : $$^1$$H NMR (400 MHz, CDCl3) showed characteristic doublets for C4 methyl (δ 1.12) and C2 methanamine (δ 2.78).
Chemical Reactions Analysis
Types of Reactions: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups attached to the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Pharmacological Applications
Research indicates that ((2S,4R)-4-Methylpiperidin-2-yl)methanamine interacts with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Its potential applications include:
- Neuropharmacology : The compound may modulate neurotransmitter receptors, making it a candidate for developing treatments for conditions such as depression and anxiety.
- Antipsychotic Properties : Similar compounds have shown efficacy in managing psychotic disorders, suggesting that this compound could have comparable effects.
Comparative Analysis with Related Compounds
A comparative analysis of similar piperidine derivatives reveals distinct biological activities attributable to the stereochemical configuration of this compound. The following table summarizes some related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Eticlopride | Piperidine derivative | Dopamine D2 receptor antagonist |
| 1-Benzylpiperidine | Substituted piperidine | Potential antidepressant activity |
| 4-Pyridylmethylpiperidine | Contains a pyridyl group | Modulates serotonin receptors |
| 1-(3-Chlorophenyl)piperidine | Halogenated piperidine | Antipsychotic properties |
Unlike these compounds, this compound's unique stereochemical properties may confer distinct therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound. Notable findings include:
-
Binding Affinity Studies : Research has demonstrated its binding affinity at various receptors, which is crucial for understanding its pharmacodynamics.
- For instance, studies on related piperidine derivatives have shown significant interactions with dopamine and serotonin receptors, indicating a potential for therapeutic use in mood disorders.
- Therapeutic Applications : Ongoing research is exploring its use in treating neurodegenerative diseases and psychiatric disorders due to its ability to modulate neurotransmitter systems effectively.
- Safety and Efficacy Trials : Clinical trials are necessary to evaluate the safety profile and efficacy of this compound in human subjects.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
(2S,4R)-4-Methylpiperidine: A structurally similar compound with a different functional group.
(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Another chiral compound with a piperidine ring structure.
(2S,4R)-4-Fluoroproline: A fluorinated derivative with similar stereochemistry.
Uniqueness: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a piperidine ring and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a chiral amine belonging to the piperidine derivative class. Its unique stereochemistry and structural features render it significant in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C₇H₁₈N₂. The compound features a piperidine ring with a methyl group at the 4-position and an amine functional group at the 2-position. The spatial arrangement of the atoms, designated as (2S,4R), is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound may function as a ligand in receptor binding studies and enzyme-substrate interactions. Its chiral nature allows it to fit into active sites of these targets, modulating their activity effectively.
1. Neuropharmacology
Studies have shown that piperidine derivatives often interact with neurotransmitter receptors involved in dopaminergic and serotonergic signaling pathways. For instance, related compounds have demonstrated potential as dopamine D2 receptor antagonists or serotonin receptor modulators.
2. Cancer Therapy
Recent investigations have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been linked to cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression .
3. Alzheimer's Disease Treatment
The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease. Inhibitors of AChE are crucial for enhancing cholinergic signaling in the brain, which is often impaired in Alzheimer's patients .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Eticlopride | Piperidine derivative | Dopamine D2 receptor antagonist |
| 1-Benzylpiperidine | Substituted piperidine | Potential antidepressant activity |
| 4-Pyridylmethylpiperidine | Contains a pyridyl group | Modulates serotonin receptors |
| 1-(3-Chlorophenyl)piperidine | Halogenated piperidine | Antipsychotic properties |
| This compound | Chiral piperidine derivative | Unique pharmacological profile due to stereochemistry |
Case Studies
- Cytotoxicity Studies : Research involving the FaDu hypopharyngeal tumor cell line indicated that piperidine derivatives could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .
- Receptor Binding Studies : Investigations into the binding affinity of this compound at various neurotransmitter receptors have demonstrated its potential as a lead compound for drug development targeting neurological disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s stereochemistry requires chiral resolution or asymmetric synthesis. A multi-step approach is often employed, starting with piperidine derivatives functionalized at the 2- and 4-positions. For example, reductive amination of a ketone precursor (e.g., 4-methylpiperidin-2-one) with methanamine under hydrogenation conditions (e.g., Pd/C or NaBH4) can yield the target amine. Reaction optimization might involve adjusting solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and catalyst loading to suppress racemization .
- Data Contradiction : Some protocols report lower yields when using NaBH4 due to competing reduction of the piperidine ring, while Pd/C-based methods show better stereocontrol but require higher pressures .
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its stereochemical purity?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for verifying stereochemistry. For instance, H NMR coupling constants () between protons on C2 and C4 (axial vs. equatorial positions) can distinguish the (2S,4R) configuration. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to confirm molecular weight and enantiomeric excess (>98% purity is typical for research-grade material) .
- Key Data : In related piperidine derivatives, H NMR signals for the methanamine group appear at δ 2.6–3.1 ppm (multiplet), while axial/equatorial protons on C4 exhibit values of 10–12 Hz, indicative of trans-diaxial coupling .
Q. What role does this compound play as a building block in organic synthesis?
- Methodology : The compound’s primary amine and chiral centers make it a versatile intermediate. It is used to synthesize pharmacophores via amide bond formation (e.g., coupling with carboxylic acids using EDC/DMAP) or reductive alkylation. For example, it has been incorporated into kinase inhibitors by reacting with pyridinyl or quinazolinyl moieties .
- Example : In kinase inhibitor synthesis, the amine reacts with activated esters (e.g., tert-butyl carboxylates) under mild conditions (CHCl, room temperature) to yield tertiary amides with >70% efficiency .
Advanced Research Questions
Q. How do competing reaction pathways during chiral synthesis of this compound lead to diastereomer formation, and how can these be mitigated?
- Methodology : Racemization often occurs during amine alkylation or under acidic conditions. Computational modeling (DFT calculations) can predict energy barriers for epimerization. For instance, protonation at C2 in acidic media may invert stereochemistry. Mitigation strategies include using non-polar solvents (e.g., hexane) and low temperatures (<0°C) during critical steps .
- Data Contradiction : Some studies report that steric hindrance from the 4-methyl group reduces epimerization rates by 30–40% compared to unsubstituted piperidines, but this is pH-dependent .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound, and how are structure-activity relationships (SAR) analyzed?
- Methodology : Derivatives are screened against target receptors (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization. For example, replacing the methyl group at C4 with bulkier substituents (e.g., ethyl or aryl) can enhance binding affinity to dopamine receptors. IC values are correlated with logP and steric parameters (e.g., Taft’s Es) .
- Key Finding : In analogues with bicyclo[2.2.2]octane scaffolds, the (2S,4R) configuration improves dopamine reuptake inhibition by 5-fold compared to (2R,4S), likely due to better alignment with transporter hydrophobic pockets .
Q. How can computational models predict the pharmacokinetic properties of this compound derivatives, and what limitations exist?
- Methodology : Molecular dynamics (MD) simulations and QSAR models are used to predict blood-brain barrier (BBB) penetration and metabolic stability. For example, the compound’s logD (∼1.2) suggests moderate BBB permeability, but its amine group may undergo rapid N-oxidation in vivo. Tools like SwissADME or Schrödinger’s QikProp validate predictions against experimental data .
- Limitation : Models often underestimate the impact of 4-methyl substitution on cytochrome P450 interactions, leading to discrepancies in predicted vs. observed clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
